molecular formula C20H23N5O3S B2609973 4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097931-49-0

4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No.: B2609973
CAS No.: 2097931-49-0
M. Wt: 413.5
InChI Key: SXAFGJOHIULHDG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity

4-(Dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide (CAS Number: 2097931-49-0) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological profiles of this compound based on diverse sources.

  • Molecular Formula : C20H23N5O3S
  • Molecular Weight : 393.49 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antibacterial effects, and enzyme inhibition.

Anticancer Activity

Research indicates that compounds related to the quinazolin family exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolin can inhibit the growth of various cancer cell lines. In particular:

  • In Vitro Studies : The compound was tested against HT-29 human colon adenocarcinoma cells, demonstrating dose-dependent cytotoxicity at concentrations of 100, 200, and 400 mg/kg. Compounds within this series have shown promising results in inhibiting cancer cell proliferation .
  • In Vivo Efficacy : Further studies on xenograft models have indicated that certain derivatives exhibit significant tumor growth inhibition compared to control groups .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various derivatives were screened against common bacterial strains:

  • Tested Strains : The compound exhibited moderate to strong activity against Escherichia coli and Staphylococcus aureus. The testing was conducted using standard methods such as the cup plate method, confirming its potential as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in some studies:

  • Enzyme Targets : It has shown activity against acetylcholinesterase and urease enzymes. The inhibition rates varied across different compounds tested but indicated potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

StudyFocusKey Findings
AnticancerDose-dependent cytotoxicity in HT-29 cells; significant tumor inhibition in xenograft models.
AntibacterialModerate to strong activity against E. coli and S. aureus.
Enzyme InhibitionStrong inhibitory effects on acetylcholinesterase and urease; potential therapeutic applications identified.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-10-19-21-12-15-11-16(6-9-18(15)25(19)23-13)22-20(26)14-4-7-17(8-5-14)29(27,28)24(2)3/h4-5,7-8,10,12,16H,6,9,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAFGJOHIULHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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